molecular formula C5H6N4OS B000223 Mercaptopurine CAS No. 6112-76-1

Mercaptopurine

Cat. No. B000223
CAS RN: 6112-76-1
M. Wt: 170.2 g/mol
InChI Key: WFFQYWAAEWLHJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mercaptopurine involves complex chemical processes that result in its unique structure and function. While specific synthesis pathways can vary, they generally involve the construction of the purine ring system and the introduction of the mercapto (-SH) group in the 6th position of the purine ring. A detailed examination of modern approaches to synthesizing heterocyclic compounds, including purine analogs like mercaptopurine, reveals that these methods aim for efficiency, selectivity, and the minimization of environmental impact. Recent advances have emphasized green chemistry principles and atom economy in the synthesis of biologically active and pharmacologically relevant compounds (Zhilitskaya, Shainyan, & Yarosh, 2021).

Scientific Research Applications

Genetic Determinants of Mercaptopurine Intolerance

  • Mercaptopurine is crucial in treating acute lymphoblastic leukemia (ALL). A study identified genetic variants, notably in NUDT15, that strongly associate with mercaptopurine intolerance in children with ALL. This discovery aids in customizing treatment for this disease (Yang et al., 2015).

Mercaptopurine's Anti-Cancer Effects

  • Early research demonstrated 6-mercaptopurine's unique activity as an inhibitor of the experimental mouse tumor, S-180, highlighting its potential in cancer therapy (Clarke et al., 1953).
  • Gold nanoparticles combined with mercaptopurine showed enhanced antiproliferative effects against leukemia cells, indicating a novel delivery method that could improve the drug's efficacy (Podsiadlo et al., 2008).

Pharmacogenomics and Individualized Application

  • The pharmacogenomics of mercaptopurine, particularly in the context of acute lymphoblastic leukemia and inflammatory bowel disease, have been studied to understand individual differences in drug response and adverse effects (Chen & Shen, 2017).

Mercaptopurine Metabolism

  • A study on thiopurine metabolism indicated that major thiopurine monophosphates crucial in mercaptopurine treatment are transported by MRP4 and MRP5, although their substrate specificity varies (Wielinga et al., 2002).
  • The solubility of mercaptopurine in green solvents was studied to enhance its performance in cancer treatment. The study found that the electronic properties of the drug structure are preserved in aqueous and alcoholic solvents, indicating its high solubility in alcoholic solvents compared to aqueous (Karamjavan et al., 2023).

Mercaptopurine in Inflammatory Bowel Disease

  • A study assessed the toxicity related to 6-mercaptopurine in the treatment of inflammatory bowel disease over 18 years. It highlighted various complications, which were reversible with no mortality (Present et al., 1989).

Other Scientific Research Applications

  • Mercaptopurine's role in activating the orphan nuclear hormone receptor Nurr1 indicates its potential in mediating antiproliferative effects in leukemias (Ordentlich et al., 2003).
  • The interaction between mercaptopurine and milk was investigated, suggesting that concurrent intake of cow's milk may reduce the bioavailability of mercaptopurine (de Lemos et al., 2007).

Safety And Hazards

Mercaptopurine may cause serious side effects. It is mutagenic in animals and humans, carcinogenic in animals, and may increase the patient’s risk of neoplasia. Cases of hepatosplenic T-cell lymphoma have been reported in patients .

Future Directions

Mercaptopurine is used alone or with other chemotherapy drugs to treat acute lymphocytic leukemia (ALL; also called acute lymphoblastic leukemia and acute lymphatic leukemia; a type of cancer that begins in the white blood cells) . The use of thiopurines has been limited because of off-target effects such as myelotoxicity and hepatotoxicity. Therefore, seeking methods to enhance target-based thiopurine-based treatment is relevant, combined with pharmacogenetic testing .

properties

IUPAC Name

3,7-dihydropurine-6-thione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2
Source PubChem
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InChI Key

WFFQYWAAEWLHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4N4S.H2O, C5H6N4OS
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Related CAS

50-44-2 (Parent)
Record name Mercaptopurine [USP:INN:BAN:JAN]
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Molecular Weight

170.20 g/mol
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Physical Description

6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992)
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992)
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Description Aqueous solubility in buffer at pH 7.4
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Product Name

6-Mercaptopurine monohydrate

CAS RN

6112-76-1
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Record name 6-Mercaptopurine monohydrate
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Record name Mercaptopurine [USP:INN:BAN:JAN]
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Record name 1,7-dihydro-6H-purine-6-thione hydrate (1:1)
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Record name MERCAPTOPURINE
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Melting Point

586 °F (decomposes) (NTP, 1992)
Record name 6-MERCAPTOPURINE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102,000
Citations
L Lennard - European journal of clinical pharmacology, 1992 - Springer
The cytotoxic drug 6-mercaptopurine (6-MR b-thiopurine) and the closely related immunosuppressive agent azathioprine (6-(1-methyl-4-nitro-5-irnidazolylthio) purine) act as purine …
Number of citations: 768 link.springer.com
KG Van Scoik, CA Johnson, WR Porter - Drug metabolism reviews, 1985 - Taylor & Francis
The thiopurine drugs 6-mercaptopurine (6-MP) and azathioprine (AZA) are sulfur analogues of the naturally occurring purine adenine. The thiopurines act as purine antagonists, …
Number of citations: 168 www.tandfonline.com
RW Brockman - Cancer Research, 1963 - AACR
… of nutleic acid adenine and guanine from mercaptopurine-8-C'4 … an excre tion product of the metabolism of mercaptopurine … 1 show that in our studies the inhibition by mercaptopurine …
Number of citations: 121 aacrjournals.org
M Einhorn, I Davidsohn - Jama, 1964 - jamanetwork.com
In a study of 49 leukemic patients, jaundice occurred in 16 of 38 who were treated with mercaptopurine (6-mercaptopurine), but only in one of 11 not receiving the drug. In eight patients …
Number of citations: 181 jamanetwork.com
JP Gisbert, PM Linares, AG McNicholl… - Alimentary …, 2009 - Wiley Online Library
Background Debate exists regarding to whether thiopurine therapy is as effective in ulcerative colitis (UC) as it is in Crohn's disease. Aim To review systematically the efficacy of …
Number of citations: 274 onlinelibrary.wiley.com
JS Lilleyman, L Lennard - The Lancet, 1994 - Elsevier
… with ALL in whom mercaptopurine-derived thioguanine nucleotides in the red cells were measured during treatment with an identical dose of mercaptopurine early in first remission. …
Number of citations: 233 www.sciencedirect.com
JA Nelson, JW Carpenter, LM Rose, DJ Adamson - Cancer research, 1975 - AACR
… protects cells from 6-mercaptopurine or 6-thioguanine but … 6-thioguanine or 6-mercaptopurine toxicity. In agreement with … to protect mice from 6-mercaptopurine or 6-thioguanine toxicity…
Number of citations: 336 aacrjournals.org
B Nørgård, L Pedersen, K Fonager… - Alimentary …, 2003 - Wiley Online Library
… mercaptopurine. There are no data to suggest that azathioprine and mercaptopurine have … Both drugs cross the placenta, and amounts of mercaptopurine can be measured in foetal …
Number of citations: 165 onlinelibrary.wiley.com
G Koren, G Ferrazini, H Sulh… - … England Journal of …, 1990 - Mass Medical Soc
… To investigate whether lower systemic exposure to mercaptopurine may … of mercaptopurine and weekly dose of methotrexate, or the total number of days during which mercaptopurine …
Number of citations: 159 www.nejm.org
RM Weinshilboum, SL Sladek - American journal of human …, 1980 - ncbi.nlm.nih.gov
Thiopurine methyltransferase (TPMT) catalyzes thiopurine S-methylation, an important metabolic pathway for drugs such as 6-mercaptopurine. Erythrocyte (RBC) TPMT activity was …
Number of citations: 449 www.ncbi.nlm.nih.gov

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